2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane
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Overview
Description
2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a butoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane typically involves the reaction of 4-butoxybenzaldehyde with 2,4,5-trimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Butoxyphenyl)acetamide: This compound shares the butoxyphenyl group but differs in its overall structure and properties.
Butonitazene: Another compound with a butoxyphenyl group, but with different pharmacological properties and applications.
Uniqueness
2-(4-Butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
61920-15-8 |
---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-2,4,5-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C16H24O3/c1-5-6-11-17-15-9-7-14(8-10-15)16(4)18-12(2)13(3)19-16/h7-10,12-13H,5-6,11H2,1-4H3 |
InChI Key |
UVKFRIZNINLYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2(OC(C(O2)C)C)C |
Origin of Product |
United States |
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